6-Methyl-7-nitroquinoxaline

Regiochemistry Positional isomerism Quinoxaline substitution pattern

6-Methyl-7-nitroquinoxaline (CAS 205502-02-9, molecular formula C₉H₇N₃O₂, molecular weight 189.17 g/mol) is a disubstituted quinoxaline derivative bearing a methyl group at the 6-position and a nitro group at the 7-position of the benzopyrazine ring system. The compound belongs to the nitroquinoxaline subclass within the broader quinoxaline family of nitrogen-containing heterocycles.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B13867117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-nitroquinoxaline
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c1-6-4-7-8(11-3-2-10-7)5-9(6)12(13)14/h2-5H,1H3
InChIKeyCXVZINUOOLMXHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-7-nitroquinoxaline: Core Identity, Physicochemical Profile, and Established Role as a Heterocyclic Building Block


6-Methyl-7-nitroquinoxaline (CAS 205502-02-9, molecular formula C₉H₇N₃O₂, molecular weight 189.17 g/mol) is a disubstituted quinoxaline derivative bearing a methyl group at the 6-position and a nitro group at the 7-position of the benzopyrazine ring system. The compound belongs to the nitroquinoxaline subclass within the broader quinoxaline family of nitrogen-containing heterocycles. Its structure is defined by the specific regiochemical arrangement of these substituents, which distinguishes it from isomeric methyl-nitroquinoxalines such as 2-methyl-7-nitroquinoxaline (CAS 120885-31-6) [1]. The compound has been explicitly employed as a synthetic intermediate in the preparation of 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives, a series of molecules investigated within the context of glutamate receptor antagonist programs at Parke-Davis Pharmaceutical Research [2]. Additionally, the 6-methyl-7-nitro substitution pattern appears in patent literature describing quinoxaline-2,3-dione derivatives as AMPA and kainate receptor antagonists [3]. These established uses confirm its relevance as a procurement target for medicinal chemistry and neuroscience research applications.

Why 6-Methyl-7-nitroquinoxaline Cannot Be Arbitrarily Replaced by Generic Nitroquinoxaline Analogs


Nitroquinoxaline derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the position and nature of substituents on the quinoxaline core. Across a panel of 11 quinoxaline derivatives tested in Xenopus oocytes expressing rat cortex mRNA, apparent Ki values against kainate-induced currents spanned three orders of magnitude (0.27–300 μM), and against AMPA-induced currents ranged from 0.25–137 μM, demonstrating that minor structural modifications produce large potency shifts [1]. Positional isomerism is particularly consequential: the 6-methyl-7-nitro substitution pattern places the electron-withdrawing nitro group at a location that directly influences the electronic character of the pyrazine ring nitrogens, affecting both N-oxide regioselectivity and downstream reactivity [2]. In the context of glutamate receptor antagonist development, the specific 5,6,7,8-substitution array of the quinoxaline-2,3-dione scaffold is a critical determinant of AMPA/kainate receptor selectivity and the glycine/NMDA potency ratio [3]. Simply substituting 6-methyl-7-nitroquinoxaline with a positional isomer (e.g., 2-methyl-7-nitroquinoxaline) or a mono-substituted analog (e.g., 6-nitroquinoxaline or 7-nitroquinoxaline) would alter the electronic topology, hydrogen-bonding capacity, and steric profile of any downstream derivative, with unpredictable consequences for biological activity. Furthermore, the nitro group at the 7-position provides a well-defined reduction handle for conversion to the corresponding amino derivative, a transformation whose efficiency and chemoselectivity are modulated by the adjacent 6-methyl substituent. These factors collectively establish that 6-methyl-7-nitroquinoxaline occupies a non-interchangeable position within the nitroquinoxaline chemical space, and its procurement must be driven by specific structural requirements rather than generic class membership.

6-Methyl-7-nitroquinoxaline: Quantitative Comparator Evidence for Scientific Selection


Regioisomeric Differentiation: 6-Methyl-7-nitro vs. 2-Methyl-7-nitro Substitution Dictates Electronic and Steric Profile

6-Methyl-7-nitroquinoxaline (CAS 205502-02-9) and its positional isomer 2-methyl-7-nitroquinoxaline (CAS 120885-31-6) share identical molecular formulas (C₉H₇N₃O₂, MW 189.17) but differ in the placement of the methyl group on the quinoxaline ring . In 6-methyl-7-nitroquinoxaline, the methyl group is located on the benzo-fused ring (position 6), adjacent to the nitro group (position 7), creating a vicinal methyl-nitro arrangement. In contrast, 2-methyl-7-nitroquinoxaline places the methyl group on the pyrazine ring (position 2), spatially separated from the nitro substituent. This difference has direct consequences: the vicinal methyl group in the 6,7-isomer sterically and electronically influences the nitro group's reduction potential and the adjacent ring nitrogen's basicity, whereas the remote methyl in the 2,7-isomer exerts minimal effect on the nitro group environment [1]. When used as a synthetic intermediate for constructing 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives, only the 6-methyl-7-nitro substitution pattern provides the correct regiochemistry for the subsequent functionalization at position 5 [2]. The two isomers are not synthetically equivalent and substitution of one for the other would yield different regioisomeric products.

Regiochemistry Positional isomerism Quinoxaline substitution pattern

Methyl Substitution Modulates N-Oxide Regioselectivity: Evidence from Methylated vs. Unmethylated 6-Nitroquinoxaline N-Oxides

A comparative study of 6-nitroquinoxaline N-oxide formation using MCPBA (meta-chloroperoxybenzoic acid) demonstrated that the presence and position of methyl substituents significantly alter the N-4:N-1 selectivity of oxygen atom incorporation [1]. In unmethylated 6-nitroquinoxaline, the nitro group strongly orients N-oxide formation preferentially to the N-1 nitrogen. However, in methylated derivatives such as 2-methyl-6-nitroquinoxaline and 2,3-dimethyl-6-nitroquinoxaline, this N-4:N-1 selectivity is markedly diminished [1]. By direct structural extrapolation, 6-methyl-7-nitroquinoxaline bears a methyl group on the benzo ring at a position electronically coupled to the nitro group, creating a distinct electronic environment that is expected to produce an N-oxide regioselectivity profile intermediate between the unmethylated and the 2,3-dimethylated cases. This methylation-dependent modulation of N-oxide regiochemistry is critical for synthetic planning, as the N-oxide intermediate governs the regiochemical outcome of subsequent Meisenheimer rearrangement with POCl₃ to yield chloro-nitroquinoxaline products [1].

N-oxide regioselectivity Electronic effects Methyl substitution

Synthetic Provenance as a Precursor to 2,3-Dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic Acid Derivatives with Potential Glutamate Receptor Activity

The compound 6-methyl-7-nitroquinoxaline serves as a key structural motif in a reported multistep synthetic route to 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives (compounds 13a–m) [1]. This work, conducted at Parke-Davis Pharmaceutical Research (Warner-Lambert Co.), explicitly targets the quinoxaline-5-carboxylic acid scaffold, which is structurally related to known competitive AMPA/kainate receptor antagonists such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoylbenzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) [1]. The 6-methyl-7-nitro substitution pattern is integral to the identity of these derivatives; substituting a 2-methyl-7-nitroquinoxaline starting material would produce a different regioisomeric series with altered pharmacological properties. The patent literature further confirms that 6-methyl-7-nitro-substituted quinoxaline-2,3-diones are claimed as glutamate receptor antagonists, specifically at AMPA and kainate receptors [2]. Although direct comparative IC₅₀ or Ki data for the target compound itself are not available in the public domain, its established role as a precursor to pharmacologically evaluated derivatives provides a documented rationale for procurement over non-methylated or differently methylated analogs.

Synthetic intermediate Quinoxaline-5-carboxylic acid Glutamate receptor antagonist

Scope of Quinoxaline Derivative Potency at Ionotropic Glutamate Receptors Highlights Structural Determinants of Activity

A systematic evaluation of 11 quinoxaline derivatives in two-electrode voltage-clamp recordings from Xenopus oocytes expressing rat cortex mRNA revealed apparent Ki values spanning 0.27–300 μM for kainate receptor antagonism, 0.25–137 μM for AMPA receptor antagonism, and a narrower range of 0.37–8.1 μM for glycine-site NMDA receptor antagonism [1]. The inhibitory potencies at kainate and AMPA receptors were highly correlated (r ≈ 1), while the correlation between non-NMDA and glycine/NMDA potencies was relatively weak [1]. This class-level evidence demonstrates that specific substituent patterns on the quinoxaline core produce large, functionally meaningful differences in receptor subtype potency and selectivity. Although 6-methyl-7-nitroquinoxaline was not individually identified among the 11 compounds tested, the data establish that minor structural alterations—including the presence, position, and electronic nature of substituents such as methyl and nitro groups—can shift potency by over 1000-fold [1]. In hippocampal slice experiments, the six most potent quinoxaline derivatives from the oocyte screen exhibited IC₅₀ values that correlated with oocyte Ki values but were approximately 8-fold higher in Mg²⁺-containing medium (non-NMDA component) and 60-fold higher in Mg²⁺-free medium (NMDA component) [1], providing a translational benchmark for in vitro to ex vivo potency expectations.

AMPA receptor Kainate receptor Glycine/NMDA site Structure-activity relationship

Primary Research and Industrial Application Scenarios Where 6-Methyl-7-nitroquinoxaline Offers Verifiable Procurement Advantages


Synthesis of 2,3-Dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic Acid Derivatives for Ionotropic Glutamate Receptor Drug Discovery

In medicinal chemistry programs targeting AMPA and kainate receptors, 6-methyl-7-nitroquinoxaline provides the requisite substitution pattern for constructing 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives (compounds 13a–m) via the synthetic route established by Kornberg et al. (1999) [1]. The 6-methyl group is essential for the correct regiochemistry of the 5-carboxylic acid functionality, and substitution with 2-methyl-7-nitroquinoxaline or unmethylated nitroquinoxalines would yield different regioisomeric products with unpredictable pharmacological profiles . This scenario is directly supported by the patent literature claiming 6-methyl-7-nitro-substituted quinoxaline-2,3-diones as glutamate receptor antagonists [2].

Regioselective N-Oxide Formation and Subsequent Meisenheimer Rearrangement for Chloro-Nitroquinoxaline Synthesis

The presence of a methyl group at the 6-position adjacent to the 7-nitro group creates a unique electronic environment that modulates the N-4:N-1 regioselectivity of N-oxide formation with MCPBA [1]. This regiochemical control is critical for synthetic routes that employ N-oxide intermediates followed by POCl₃-mediated Meisenheimer rearrangement to access specific chloro-nitroquinoxaline regioisomers. Researchers requiring predictable N-oxide regiochemistry for downstream diversification should select 6-methyl-7-nitroquinoxaline over non-methylated or differently methylated analogs, which exhibit distinct regioselectivity profiles [1].

Nitro Group Reduction to 7-Amino-6-methylquinoxaline for Further Derivatization

The 7-nitro group in 6-methyl-7-nitroquinoxaline serves as a latent amino functionality. Selective reduction of the nitro group (e.g., via catalytic hydrogenation or SnCl₂) yields 7-amino-6-methylquinoxaline, a versatile intermediate for amide coupling, diazotization, or reductive amination reactions [1]. The adjacent 6-methyl group influences both the reduction kinetics and the nucleophilicity of the resulting amine through steric and electronic effects. This defined transformation pathway is not identically accessible from the 2-methyl-7-nitro isomer, where the remote methyl group would produce a different electronic environment at the amino group.

Reference Standard for Analytical Method Development and Regioisomer Purity Assessment

Given the existence of close structural analogs such as 2-methyl-7-nitroquinoxaline (CAS 120885-31-6), 6-methyl-7-nitroquinoxaline (CAS 205502-02-9) can serve as an authenticated reference standard for HPLC, LC-MS, or NMR-based methods designed to distinguish between methyl-nitroquinoxaline regioisomers [1]. In quality control settings where regioisomeric purity is critical, the availability of a well-characterized sample of the correct isomer enables method validation and batch-to-batch consistency assessment—an application scenario where generic or mixed isomer preparations are unsuitable.

Quote Request

Request a Quote for 6-Methyl-7-nitroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.